molecular formula C19H18FN5O3 B2771994 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327097-91-6

7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2771994
CAS RN: 327097-91-6
M. Wt: 383.383
InChI Key: NZOJNLQATQISDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are chemically related to the given compound, have been designed as water-soluble xanthine derivatives to improve solubility. These compounds have been evaluated for their potential in treating neurodegenerative diseases by acting as adenosine receptor antagonists and monoamine oxidase inhibitors. Dual-target-directed adenosine receptor antagonists were identified, showing promise for symptomatic and potentially disease-modifying treatments of neurodegenerative diseases, highlighting the significance of multitarget strategies in drug development (Brunschweiger et al., 2014).

Receptor Affinity and Pharmacological Evaluation

Another study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents revealed their affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and showed potential psychotropic activity. These compounds, through their interaction with serotonin receptors, displayed anxiolytic and antidepressant properties, indicating their potential for psychiatric disorder treatments (Chłoń-Rzepa et al., 2013).

Synthetic Methodologies

Research on protective groups in the synthesis of substituted 1-benzyl-3,7-dihydro-1H-purine-2,6-diones highlighted the challenges of debenzylation and introduced alternative protective strategies. This study provides insights into synthetic methodologies that can be applied to the development of new derivatives of purine diones, essential for creating compounds with desired biological activities (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOJNLQATQISDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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